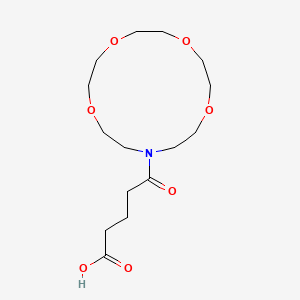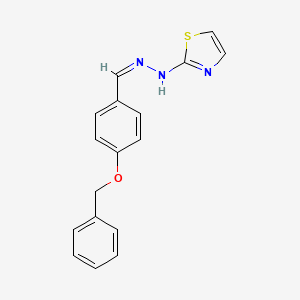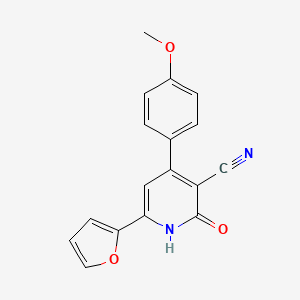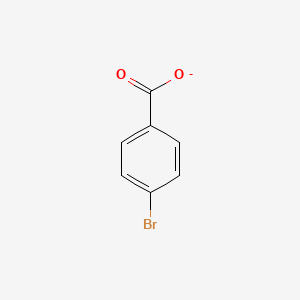![molecular formula C10H12N6O2 B14158560 N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14158560.png)
N~1~-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are a representative class of poly-aza-heterocyclic compounds, consisting of a 5-membered ring of four nitrogen and one carbon atoms .
Preparation Methods
The synthesis of 1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine typically involves the reaction of amines with triethyl orthoformate and sodium azide . The reaction conditions often include the use of catalysts such as Yb(OTf)3 to facilitate the formation of the tetrazole ring . Industrial production methods may involve the use of microwave-accelerated reactions to achieve high yields and short reaction times .
Chemical Reactions Analysis
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts . Major products formed from these reactions include 1,5-disubstituted tetrazoles, which exhibit diverse biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine involves the inhibition of specific enzymes and molecular targets . For example, it has been shown to inhibit the fungal enzyme cytochrome P450, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine can be compared with other tetrazole derivatives, such as 1,5-disubstituted tetrazoles . These compounds share similar structural features but may differ in their biological activities and applications . For example, while 1,5-disubstituted tetrazoles are known for their anti-inflammatory and antiviral properties, 1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine has shown unique antibacterial activity .
Properties
Molecular Formula |
C10H12N6O2 |
|---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C10H12N6O2/c1-17-8-4-3-7(5-9(8)18-2)6-12-16-10(11)13-14-15-16/h3-6H,1-2H3,(H2,11,13,15)/b12-6+ |
InChI Key |
QRUFWTHKIDRPHN-WUXMJOGZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NN=N2)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)OC |
solubility |
14.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


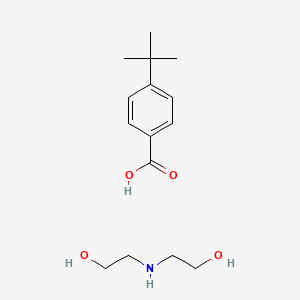
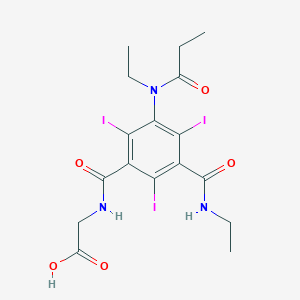
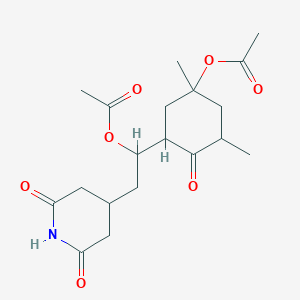
![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)

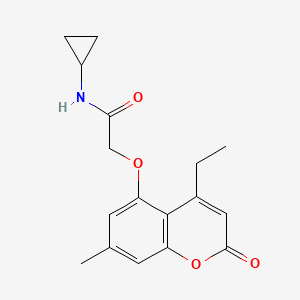
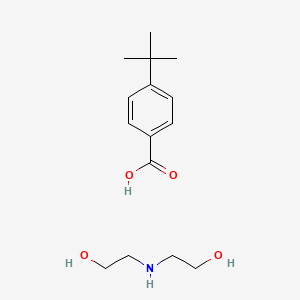
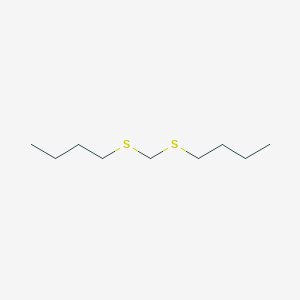
![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)
![13-(3-Ethoxypropyl)-17-[(4-methoxyphenyl)methyl]-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14158548.png)
